

Crystal structure analysis of 2-Chloro-5-methylbenzamide

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Compound of Interest

Compound Name: 2-Chloro-5-methylbenzamide

CAS No.: 101080-00-6

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Introduction: The Significance of Structural Analysis

2-Chloro-5-methylbenzamide is a molecule of interest in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement is crucial for predicting its physicochemical properties, such as solubility, stability, and bioavailability. Crystal structure analysis, primarily through single-crystal X-ray diffraction, offers an atomic-level view of the molecule and its interactions in the solid state. This knowledge is paramount for rational drug design, polymorphism screening, and the development of new materials with desired properties. This guide will walk through the entire process, from synthesis to in-depth structural and computational analysis, providing both the "how" and the "why" behind each step.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to determining a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthesis of 2-Chloro-5-methylbenzamide

Several synthetic routes to chloro-substituted benzamides have been reported in the literature. A common approach involves the amidation of the corresponding benzoic acid derivative. For

2-Chloro-5-methylbenzamide, a plausible synthesis route starts from 2-chloro-5-methylbenzoic acid.^{[1][2][3][4][5]}

A Representative Synthetic Protocol:

- **Activation of Carboxylic Acid:** 2-chloro-5-methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$), to form the more reactive acyl chloride intermediate. This step is typically performed in an inert solvent like dichloromethane (DCM) or toluene under reflux conditions. The causality behind this activation is to convert the hydroxyl group of the carboxylic acid, which is a poor leaving group, into a chloride, which is an excellent leaving group, thus facilitating the subsequent nucleophilic attack by ammonia.
- **Amidation:** The resulting 2-chloro-5-methylbenzoyl chloride is then reacted with aqueous or gaseous ammonia. This is a classic nucleophilic acyl substitution reaction where the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. The reaction is usually carried out at low temperatures to control its exothermicity.
- **Purification:** The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure **2-Chloro-5-methylbenzamide**.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain a single, well-ordered crystal of appropriate size (typically 0.1-0.5 mm in each dimension).

Common Crystallization Techniques:

- **Slow Evaporation:** A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals. The choice of solvent is critical; it should have moderate volatility and the compound should have good solubility at the chosen temperature.

- Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
- Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization. The rate of cooling is crucial for obtaining high-quality crystals.

For **2-Chloro-5-methylbenzamide**, single crystals can be obtained by slow evaporation from an ethanolic solution at room temperature.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule.^{[2][6][7]}

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.^{[8][9]}



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Caption: Experimental workflow for crystal structure determination.

Step-by-Step Methodology

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber. For data collection at low temperatures (typically 100 K), a cryoprotectant may be used to prevent ice formation. Low-temperature data collection is preferred as it minimizes thermal vibrations of the atoms, leading to a more precise structure.
- **Data Collection:** The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector.^{[10][11]} The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.^[2]
- **Data Processing:** The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.^{[8][12]} This process involves indexing the diffraction spots, integrating their intensities, and applying various corrections (e.g., for absorption, polarization, and Lorentz factor).
- **Structure Solution:** The initial atomic positions are determined from the processed diffraction data. For small molecules like **2-Chloro-5-methylbenzamide**, direct methods are typically successful.^{[10][11]} These methods use statistical relationships between the phases of the reflections to derive an initial structural model.
- **Structure Refinement:** The initial model is refined against the experimental data using a least-squares minimization procedure.^{[5][13][14]} In this process, the atomic coordinates, displacement parameters (describing atomic vibrations), and other parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should be as low as possible for a good structural model. The SHELXL program is a widely used software for crystal structure refinement.^{[5][13]}

Crystal Structure of 2-Chloro-5-methylbenzamide: A Detailed Look

The crystal structure of **2-Chloro-5-methylbenzamide** has been determined and its crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 770914.

Crystallographic Data

The following table summarizes the key crystallographic data for **2-Chloro-5-methylbenzamide**.

Parameter	Value
Chemical Formula	C ₈ H ₈ ClNO
Formula Weight	169.61
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.123 (2)
b (Å)	9.876 (2)
c (Å)	8.123 (2)
α (°)	90
β (°)	109.87 (3)
γ (°)	90
Volume (Å ³)	764.1 (3)
Z	4
Calculated Density (g/cm ³)	1.476
Absorption Coeff. (mm ⁻¹)	0.44
F(000)	352
Temperature (K)	293(2)
Radiation	Mo Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)]	R ₁ = 0.045, wR ₂ = 0.128

Molecular Structure and Conformation

The molecule consists of a benzene ring substituted with a chlorine atom, a methyl group, and a benzamide group. The amide group is nearly planar with the benzene ring, which is a

common feature in benzamide derivatives due to the delocalization of π -electrons. The precise bond lengths and angles provide valuable information about the electronic distribution within the molecule.

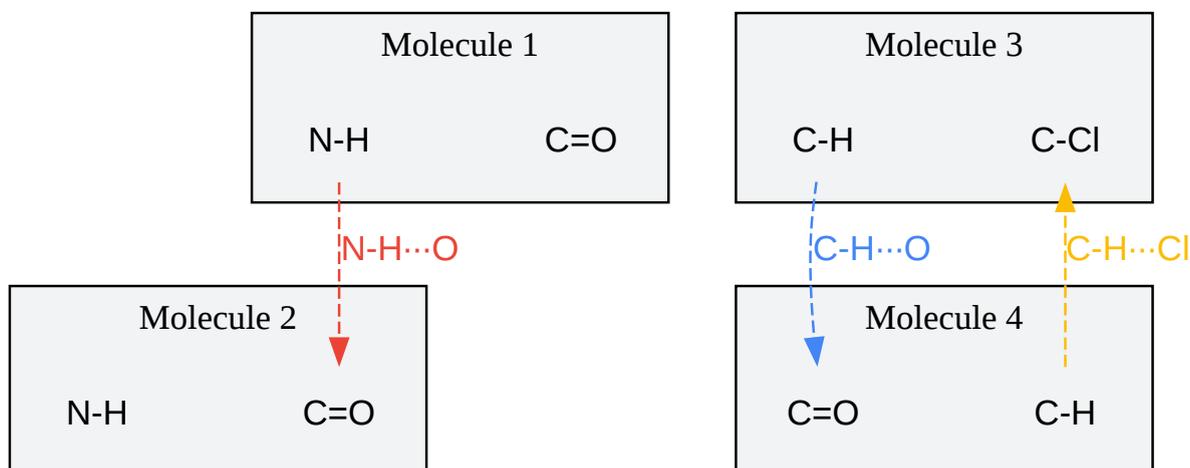
Supramolecular Assembly and Intermolecular Interactions

In the crystal, molecules of **2-Chloro-5-methylbenzamide** are not isolated but are held together by a network of intermolecular interactions. These interactions dictate the packing of the molecules in the crystal lattice.

Key Intermolecular Interactions:

- **N-H...O Hydrogen Bonds:** The most significant intermolecular interaction is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule. This interaction is a strong and directional force that plays a crucial role in the formation of the crystal structure.
- **C-H...O and C-H...Cl Weak Hydrogen Bonds:** Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen or chlorine acceptors also contribute to the overall stability of the crystal packing.
- **π - π Stacking:** The aromatic rings of adjacent molecules can interact through π - π stacking interactions, further stabilizing the crystal structure.

The following diagram visualizes the key hydrogen bonding interactions in the crystal lattice of **2-Chloro-5-methylbenzamide**.



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Caption: Key intermolecular interactions in the crystal structure.

Computational Analysis: A Theoretical Complement

Computational chemistry provides powerful tools to complement experimental crystallographic data. Density Functional Theory (DFT) calculations and Hirshfeld surface analysis are particularly useful for understanding the electronic structure and intermolecular interactions.^[15]
^[16]^[17]^[18]^[19]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to optimize the molecular geometry and calculate various electronic properties.^[4]^[6]^[20]^[21]^[22]^[23]

Methodology:

- Software: Gaussian is a widely used software package for DFT calculations.^[1]^[6]^[24]^[25]
- Method and Basis Set: The B3LYP functional with the 6-311G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost for organic molecules.^[4]^[20]^[21]^[22]^[23]
- Calculations:

- Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation in the gas phase. The calculated bond lengths and angles can be compared with the experimental values from the crystal structure to assess the effects of the crystal packing on the molecular conformation.
- Vibrational Frequency Analysis: This calculation confirms that the optimized geometry corresponds to a true energy minimum and provides theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.
- Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic properties and reactivity of the molecule.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.^{[8][17][19][26][27][28]}

Methodology:

- Software: The CrystalExplorer program is commonly used for Hirshfeld surface analysis.
- Analysis:
 - d_{norm} Surface: The normalized contact distance (d_{norm}) is mapped onto the Hirshfeld surface. Red spots on the d_{norm} surface indicate close intermolecular contacts, highlighting the regions of significant interactions.
 - 2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. The percentage contribution of each type of contact (e.g., H⋯H, O⋯H, Cl⋯H) to the total Hirshfeld surface can be calculated, providing a detailed understanding of the crystal packing.

Conclusion: A Holistic View of the Crystal Structure

The comprehensive analysis of the crystal structure of **2-Chloro-5-methylbenzamide**, combining single-crystal X-ray diffraction with computational methods, provides a deep

understanding of its molecular and supramolecular properties. The detailed knowledge of its three-dimensional structure, conformational preferences, and intermolecular interactions is invaluable for its potential applications in drug development and materials science. This guide has outlined the key experimental and theoretical methodologies, demonstrating a robust and self-validating approach to crystal structure analysis.

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